Cyclopropanamine, N-(1-methylethyl)-2-[1-(phenylmethyl)-3-piperidinyl]-
Description
The compound "Cyclopropanamine, N-(1-methylethyl)-2-[1-(phenylmethyl)-3-piperidinyl]-" features a cyclopropane ring fused to an amine group, with a substituted piperidine moiety. The structure includes:
- Cyclopropanamine core: A strained cyclopropane ring linked to a primary amine, which may enhance metabolic stability or binding affinity compared to non-cyclic analogs.
- N-(1-methylethyl) group: An isopropyl substituent on the amine, contributing to lipophilicity and steric bulk.
- 1-(Phenylmethyl)-3-piperidinyl group: A benzyl-substituted piperidine ring at the second position, introducing aromatic interactions and conformational rigidity.
Properties
IUPAC Name |
2-(1-benzylpiperidin-3-yl)-N-propan-2-ylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-14(2)19-18-11-17(18)16-9-6-10-20(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16-19H,6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJBKOPTFHIJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC1C2CCCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150940 | |
| Record name | Cyclopropanamine, N-(1-methylethyl)-2-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823862-56-1 | |
| Record name | Cyclopropanamine, N-(1-methylethyl)-2-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823862-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanamine, N-(1-methylethyl)-2-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Cyclopropanamine, N-(1-methylethyl)-2-[1-(phenylmethyl)-3-piperidinyl]- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its pharmacological properties, such as analgesic and anti-inflammatory effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The exact mechanism may involve modulation of signaling pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences
Substituent Effects: The target compound’s benzyl-piperidine group distinguishes it from analogs like the nitroaryl-substituted cyclopropanamine in , which may exhibit altered electronic properties and reactivity .
Synthetic Routes: and describe reductive amination and sodium triacetoxyborohydride-mediated reactions for piperidine-containing amines, suggesting similar methods for the target compound’s synthesis . In contrast, N-alkylation (e.g., for diisopropylaminoethyl derivatives in ) employs simpler alkyl halide reactions .
Pharmacological Implications: Piperidine-benzyl motifs (target compound) are common in CNS-targeting drugs, whereas pyrazole-cyclopropanamine derivatives () may target kinases or GPCRs . The cyclopropane ring in the target compound could reduce metabolic degradation compared to non-cyclic analogs, as seen in other cyclopropane-containing drugs .
Research Findings and Data Gaps
- Synthesis: No direct synthesis data for the target compound exist in the evidence, but analogous piperidine-cyclopropanamine derivatives (e.g., Example 14 in ) use multi-step protocols involving amine coupling and cyclopropane ring formation .
- Bioactivity : While highlights piperidine-based inhibitors (e.g., FIPI, NCDOB), their structural divergence (e.g., benzimidazolone cores) limits direct comparison .
- Physicochemical Properties : Predicted logP for the target compound (based on C18H26N2) is ~3.5, higher than carboxamide analogs (e.g., C26H38N2O2 in , logP ~2.8) due to reduced polarity .
Q & A
Basic: What synthetic routes are available for preparing cyclopropanamine derivatives with piperidine and aromatic substituents?
Methodological Answer:
The synthesis typically involves multi-step reactions under inert atmospheres (e.g., argon) using catalysts like palladium or copper and solvents such as dichloromethane or methanol. For example, cyclopropanamine hydrochloride derivatives can be synthesized via coupling reactions between cyclopropylamine and halogenated aromatic intermediates. A key step includes refluxing with coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to form amide bonds .
Example Protocol:
- Step 1: Mix cyclopropylamine with acetic acid in methanol under argon.
- Step 2: Precipitate the amine with HCl in ether to yield cyclopropanamine hydrochloride.
- Step 3: Couple with aromatic acids using EDC/HOBt in dichloromethane under reflux .
Basic: How can the purity and structural integrity of cyclopropanamine derivatives be validated?
Methodological Answer:
Analytical techniques include:
- HPLC-MS: To confirm molecular weight and detect impurities (e.g., [M+1] = 210 observed in cyclopropanamine derivatives) .
- NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions and cyclopropane ring integrity (e.g., δ 7.40–7.24 ppm for aromatic protons, δ 174.1 ppm for carbonyl groups) .
- Elemental Analysis: Validate stoichiometry (e.g., C9H18N2 for N-(Piperidin-2-ylmethyl)cyclopropanamine) .
Advanced: What strategies address conflicting data in the biological activity of cyclopropanamine-piperidine hybrids?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. neuroprotective effects) may arise from:
- Stereochemical Variations: Enantiomers can exhibit divergent activities. Use chiral chromatography (e.g., CHIRALPAK® columns) to isolate isomers and test individually .
- Impurity Profiles: Trace byproducts (e.g., N-alkylated side products) may skew results. Employ gradient HPLC with UV/Vis detection to quantify impurities .
- Receptor Binding Assays: Compare binding affinities (e.g., IC50 values) across multiple cell lines to rule out cell-specific artifacts .
Advanced: How does the introduction of a cyclopropane ring modulate the physicochemical properties of piperidine-based compounds?
Methodological Answer:
The cyclopropane ring:
- Enhances Rigidity: Restricts conformational freedom, potentially improving receptor selectivity. Computational modeling (e.g., molecular docking) predicts binding poses .
- Alters LogP: The nonpolar cyclopropane increases lipophilicity, impacting membrane permeability. Measure partition coefficients using shake-flask methods .
- Affords Metabolic Stability: The strained ring resists oxidative degradation. Validate via liver microsome assays (e.g., half-life >2 hours in human microsomes) .
Basic: What safety protocols are recommended for handling cyclopropanamine derivatives in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, EN 166-certified safety goggles, and NIOSH-approved respirators if aerosolization occurs .
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .
Advanced: How can researchers resolve synthetic challenges in N-alkylation of piperidine intermediates?
Methodological Answer:
Common issues include low yields and over-alkylation. Mitigation strategies:
- Temperature Control: Perform reactions at 0–5°C to suppress side reactions .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) groups to block undesired N-alkylation sites. Deprotect with trifluoroacetic acid post-reaction .
- Catalytic Optimization: Screen Pd/C or Raney nickel for hydrogenation efficiency in reducing imine intermediates .
Basic: What spectroscopic techniques are critical for characterizing cyclopropanamine-piperidine hybrids?
Methodological Answer:
- FT-IR: Identify amine N-H stretches (~3300 cm⁻¹) and cyclopropane C-H bends (~1000 cm⁻¹) .
- GC-MS: Detect volatile byproducts (e.g., residual acetic acid) with retention time matching reference libraries .
- X-ray Crystallography: Resolve absolute stereochemistry of crystalline derivatives (e.g., R/S configuration at piperidine C3) .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of cyclopropanamine derivatives?
Methodological Answer:
- Substituent Scanning: Synthesize analogs with electron-withdrawing (e.g., -CF3) or donating (e.g., -OCH3) groups on the phenyl ring. Test in vitro for activity shifts .
- Pharmacophore Modeling: Use software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs .
- In Vivo Profiling: Compare pharmacokinetics (e.g., AUC, Cmax) in rodent models to prioritize lead compounds .
Tables for Key Data:
| Synthetic Yield Optimization |
|---|
| Reaction Condition |
| EDC/HOBt, DCM, reflux, 1 hr |
| Propionic anhydride, 12 hr |
| Impurity Limits in Analytical Methods |
|---|
| Impurity Type |
| Any individual unspecified |
| Total impurities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
